molecular formula C21H28N2O2S B11346363 N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-2-propoxybenzamide

N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-2-propoxybenzamide

Cat. No.: B11346363
M. Wt: 372.5 g/mol
InChI Key: QCVXQFZRGUKSOG-UHFFFAOYSA-N
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Description

N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-2-propoxybenzamide is a complex organic compound that features a piperidine ring, a thiophene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-2-propoxybenzamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then coupled to form the final product. For instance, the synthesis might involve the reaction of 2-propoxybenzoic acid with 2-(piperidin-1-yl)-2-(thiophen-2-yl)ethanamine under specific conditions to yield the desired benzamide derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-2-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.

Scientific Research Applications

N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-2-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-2-propoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with piperidine and thiophene rings. Examples might be N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides .

Uniqueness

What sets N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-2-propoxybenzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H28N2O2S

Molecular Weight

372.5 g/mol

IUPAC Name

N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)-2-propoxybenzamide

InChI

InChI=1S/C21H28N2O2S/c1-2-14-25-19-10-5-4-9-17(19)21(24)22-16-18(20-11-8-15-26-20)23-12-6-3-7-13-23/h4-5,8-11,15,18H,2-3,6-7,12-14,16H2,1H3,(H,22,24)

InChI Key

QCVXQFZRGUKSOG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)N3CCCCC3

Origin of Product

United States

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